Cas no 64277-22-1 (1,1-Dimethoxy-N,N-dimethyl-1-butanamine)
64277-22-1 structure
Product Name:1,1-Dimethoxy-N,N-dimethyl-1-butanamine
CAS-nummer:64277-22-1
MF:C8H19NO2
MW:161.24196267128
CID:58169
PubChem ID:13074823
Update Time:2025-04-18
1,1-Dimethoxy-N,N-dimethyl-1-butanamine Chemische en fysische eigenschappen
Naam en identificatie
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- 1,1-Dimethoxy-N,N-dimethyl-1-butanamine
- 4-(N,N-dimethylamino)butanal dimethyl acetal
- 1,1-dimethoxy-N,N-dimethylbutan-1-amine
- 4-Dimethylaminobutyaldehyde dimethyl acetal
- AKOS030228089
- DTXSID70517397
- 64277-22-1
- SCHEMBL11252739
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- Inchi: 1S/C8H19NO2/c1-6-7-8(10-4,11-5)9(2)3/h6-7H2,1-5H3
- InChI-sleutel: DNPQBYAXYLQWCQ-UHFFFAOYSA-N
- LACHT: O(C)C(CCC)(N(C)C)OC
Berekende eigenschappen
- Exacte massa: 161.14167
- Monoisotopische massa: 161.141578849g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 5
- Complexiteit: 100
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 21.7Ų
Experimentele eigenschappen
- Dichtheid: 0.892
- Kookpunt: 164 ºC
- Vlampunt: 25 ºC
- Brekindex: 1,421
- PSA: 21.7
1,1-Dimethoxy-N,N-dimethyl-1-butanamine Beveiligingsinformatie
- Code gevarencategorie: 10-34
- Veiligheidsinstructies: 16-26-36/37/39
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Identificatie van gevaarlijk materiaal:
1,1-Dimethoxy-N,N-dimethyl-1-butanamine Gerelateerde literatuur
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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